molecular formula C13H7Cl2N3OS B2365298 (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 851184-72-0

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2365298
M. Wt: 324.18
InChI Key: UKTMUVFNDGSDBE-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide, commonly known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and is known to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.

Scientific Research Applications

Herbicidal Activity

A related compound to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been synthesized and explored for its potential as a herbicide. This compound, part of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrated significant herbicidal activities, inhibiting PSII electron transport in plants. The study found that certain derivatives within this class showed exceptional herbicidal efficacy at relatively low application rates, highlighting the potential of this chemical structure in agricultural weed management (Wang et al., 2004).

Material Science

Another research avenue for compounds related to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is in the field of material science, particularly in the synthesis of polymers. Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were synthesized from a related monomer. These polymers exhibited remarkable solubility in organic solvents and demonstrated stability up to high temperatures without undergoing thermal transitions. The presence of amino and cyano groups in the polymer structure did not affect their polymerization, suggesting that similar functional groups in (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide could offer unique properties for polymer synthesis (Kim et al., 2016).

Corrosion Inhibition

The chemical structure of (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide may also be relevant in the context of corrosion inhibition. Thiazole and thiadiazole derivatives, which share structural similarities with the compound , have been studied for their effectiveness in protecting iron against corrosion. Through density functional theory (DFT) calculations and molecular dynamics simulations, these derivatives were found to exhibit promising inhibition performances, suggesting that the thiazole component in (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide could contribute to similar applications (Kaya et al., 2016).

properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMUVFNDGSDBE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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